Wedelialactone A

Inflammation Pyroptosis Caspase-11

Select Wedelolactone A for its unique caspase-11 suppression absent in analogs. This polypharmacologic IKK/5-LOX inhibitor is validated for pyroptosis and chemoresistance reversal (RF=1.1) studies. Sourced as ≥98% pure coumestan, it ensures pathway-specific experimental validity not replicable by generic IKK inhibitors.

Molecular Formula C24H34O8
Molecular Weight 450.5 g/mol
Cat. No. B8257794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWedelialactone A
Molecular FormulaC24H34O8
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2C(C(C3C1(C(CCC3(C)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2
InChIInChI=1S/C24H34O8/c1-8-12(4)21(27)32-19-17-15(13(5)22(28)31-17)16(30-20(26)11(2)3)18-23(6,29)10-9-14(25)24(18,19)7/h8,11,14-19,25,29H,5,9-10H2,1-4,6-7H3/b12-8+
InChIKeyRDXQYZATVQTRST-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wedelialactone A (Wedelolactone) for Research: A Multi-Target Natural Coumestan with Validated Pharmacological Profile


Wedelialactone A (synonym: wedelolactone, CAS 524-12-9), a naturally occurring coumestan isolated primarily from Eclipta prostrata (Eclipta alba) and Wedelia species, is a cell-permeable small molecule with a well-characterized polypharmacology [1]. It functions as an irreversible inhibitor of IκB kinase (IKK) α and β (IC₅₀ < 10 μM), thereby blocking NF-κB-mediated gene transcription, and additionally inhibits 5-lipoxygenase (5-LOX) (IC₅₀ = 2.5 μM) and trypsin (IC₅₀ = 2.9 μg/mL) [2]. Its molecular formula is C₁₆H₁₀O₇ (MW: 314.25) and it is extensively utilized in cancer, inflammation, and hepatoprotection research [1].

Why Wedelialactone A Cannot Be Directly Substituted by Demethylwedelolactone or Other IKK Inhibitors


Despite sharing a coumestan core with demethylwedelolactone (DWEL) and acting on overlapping pathways with other natural IKK inhibitors (e.g., parthenolide), Wedelialactone A exhibits distinct and non-interchangeable functional selectivity. Critical differentiators include its unique ability to suppress caspase-11 expression—a property absent in its close analog DWEL [1]. Furthermore, its multi-target inhibition profile (IKK, 5-LOX, trypsin) and favorable resistance factor in chemoresistant models (RF = 1.1) [2] create a unique polypharmacology not recapitulated by single-target IKK inhibitors or structurally related coumestans. Substituting with DWEL or a generic IKK inhibitor would fail to replicate these specific, quantifiable effects in inflammation and drug-resistance models, directly impacting experimental validity and procurement decisions.

Wedelialactone A: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Wedelialactone A Selectively Inhibits Caspase-11 Expression, a Property Absent in Demethylwedelolactone

In a direct head-to-head comparison, Wedelialactone A (WEL) uniquely inhibited LPS-induced caspase-11 protein expression in BALB/c 3T3 cells, whereas demethylwedelolactone (DWEL) and other synthetic derivatives did not inhibit caspase-11 expression [1]. This functional divergence is not predicted by their minor structural difference (presence vs. absence of a methoxy group) and represents a critical differentiation point for researchers studying non-canonical inflammasome pathways.

Inflammation Pyroptosis Caspase-11

Wedelialactone A Demonstrates Superior Trypsin Inhibition Potency Compared to Demethylwedelolactone

In a standardized in vitro trypsin inhibition bioassay, Wedelialactone A (WL) exhibited a lower IC₅₀ (2.9 μg/mL) compared to its closest structural analog, demethylwedelolactone (DWL) (IC₅₀ = 3.0 μg/mL) [1]. Both compounds were isolated from the same plant source (Eclipta alba), ensuring the comparison was between pure, naturally-derived forms.

Protease Inhibition Serine Protease Trypsin

Wedelialactone A Acts as an Irreversible IKK Inhibitor with Greater Efficacy than Prostaglandin A1

Wedelialactone A is characterized as an irreversible inhibitor of IKKα and IKKβ kinase activity, with a reported IC₅₀ of < 10 μM . In comparative enzymatic assays, Wedelialactone A demonstrated more effective inhibition of immunoprecipitated IKK activity than prostaglandin A1 (PGA1) at equivalent concentrations [1]. This irreversible binding mode, in contrast to many reversible IKK inhibitors, results in sustained suppression of NF-κB-mediated transcription.

NF-κB Signaling IKK Inhibition Inflammation

Wedelialactone A Exhibits a Low Resistance Factor (RF = 1.1) in Cisplatin-Resistant Ovarian Cancer, Indicating Potential for Combination Therapy

In a study evaluating growth inhibition in ovarian cancer cell lines, Wedelialactone A showed a Resistance Factor (RF) of 1.1 in A2780cisR (cisplatin-resistant) cells relative to the sensitive parental A2780 line [1]. An RF value close to 1.0 indicates nearly equal potency in both sensitive and resistant cells, a highly desirable property for overcoming drug resistance. This contrasts with many chemotherapeutics that exhibit significantly higher RF values in resistant models.

Ovarian Cancer Drug Resistance Cisplatin

Wedelialactone A Elicits Distinct Transcriptomic and Metabolomic Signatures in NAFLD Compared to Demethylwedelolactone

A 2024 integrated spatial metabolomics and transcriptomics study in a zebrafish model of thioacetamide (TAA)-induced NAFLD revealed that while both Wedelialactone A (WEL) and demethylwedelolactone (DWEL) improved liver function, they exerted hepatoprotective effects via distinct mechanisms. WEL primarily modulated steroid biosynthesis and fatty acid metabolism pathways, whereas DWEL did not, as determined by pathway enrichment analysis of differentially expressed genes [1]. This demonstrates that these structurally similar coumestans are not functionally redundant in complex disease models.

NAFLD Hepatoprotection Multi-Omics

Wedelialactone A Induces Selective Cytotoxicity in Prostate Cancer Cells While Sparing Normal Prostate Epithelium

In vitro studies demonstrated that Wedelialactone A kills both androgen-sensitive (LNCaP) and androgen-independent (PC3, DU145) prostate cancer cells in a dose-dependent manner, while showing no significant effect on the viability of normal prostate epithelial cells (PrEC) at equivalent cytotoxic doses [1]. This selectivity is mediated, at least in part, through downregulation of PKCε without inhibiting the Akt survival pathway. This contrasts with many broad-spectrum cytotoxic agents that lack such selectivity, potentially confounding experimental results in co-culture or in vivo models.

Prostate Cancer Selective Cytotoxicity Apoptosis

Optimal Research and Procurement Scenarios for Wedelialactone A Based on Quantitative Differentiation


Non-Canonical Inflammasome and Pyroptosis Research (Caspase-11 Specificity Required)

Wedelialactone A is uniquely suited for studies investigating caspase-11-mediated inflammatory responses and pyroptosis. Its selective inhibition of LPS-induced caspase-11 expression, a property not shared by demethylwedelolactone, enables specific dissection of this pathway [1]. Researchers requiring a tool compound to distinguish caspase-11-dependent from caspase-1-dependent inflammasome activation should prioritize Wedelialactone A over its analogs.

Preclinical Combination Therapy Models in Cisplatin-Resistant Ovarian Cancer

Given its low resistance factor (RF = 1.1) in A2780cisR cells and its ability to enhance cellular accumulation of cisplatin [1], Wedelialactone A is a prime candidate for combination therapy studies in chemoresistant ovarian cancer models. It provides a distinct advantage over compounds with higher RF values, allowing for clearer interpretation of synergy and resistance reversal mechanisms.

Multi-Target Mechanistic Studies in NAFLD and Metabolic Liver Disease

The distinct modulation of steroid biosynthesis and fatty acid metabolism pathways by Wedelialactone A, as validated by spatial metabolomics and transcriptomics, makes it the preferred coumestan for NAFLD research focusing on these specific pathways [1]. When the research objective involves lipid metabolism and hepatic steatosis mechanisms, Wedelialactone A should be selected over demethylwedelolactone to ensure pathway-specific relevance.

Prostate Cancer Apoptosis Studies Requiring Cancer-Selective Cytotoxicity

For in vitro and in vivo prostate cancer models where minimizing off-target effects on normal prostate epithelium is critical, Wedelialactone A offers a demonstrable advantage [1]. Its ability to induce apoptosis in multiple prostate cancer cell lines while sparing PrEC cells reduces experimental noise from non-specific cytotoxicity, making it a superior choice for mechanistic apoptosis and PKCε signaling studies in this context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wedelialactone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.